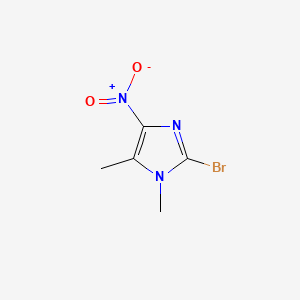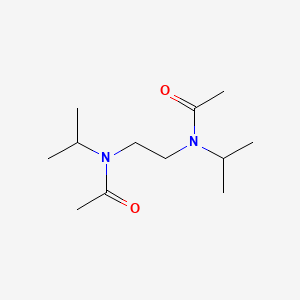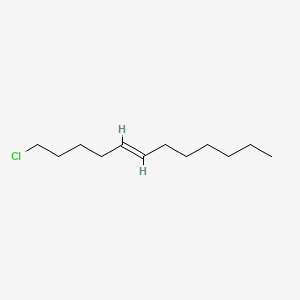
5-Dodecene, 1-chloro-, (5Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dodecene, 1-chloro-, (5Z)- is an organic compound with the molecular formula C12H23Cl. It is a chlorinated derivative of dodecene, featuring a chlorine atom attached to the first carbon of the dodecene chain. The (5Z) notation indicates the presence of a double bond between the fifth and sixth carbon atoms in the cis configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecene, 1-chloro-, (5Z)- typically involves the chlorination of 5-Dodecene. This can be achieved through the addition of chlorine gas to the dodecene in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure the formation of the (5Z) isomer.
Industrial Production Methods
Industrial production of 5-Dodecene, 1-chloro-, (5Z)- may involve large-scale chlorination processes, where the reaction parameters such as temperature, pressure, and chlorine concentration are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Dodecene, 1-chloro-, (5Z)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Addition Reactions: Reagents such as bromine, hydrogen gas with a palladium catalyst, or other electrophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperoxybenzoic acid are commonly employed.
Major Products Formed
Substitution Reactions: Formation of 5-Dodecene-1-ol.
Addition Reactions: Formation of dibromo derivatives or hydrogenated products.
Oxidation Reactions: Formation of epoxides or other oxygenated compounds.
Applications De Recherche Scientifique
5-Dodecene, 1-chloro-, (5Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 5-Dodecene, 1-chloro-, (5Z)- depends on the specific reaction or application. In substitution reactions, the chlorine atom is displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Dodecene, 1-bromo-, (5Z)-: Similar structure with a bromine atom instead of chlorine.
5-Dodecene, 1-iodo-, (5Z)-: Similar structure with an iodine atom instead of chlorine.
5-Dodecene, 1-fluoro-, (5Z)-: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
5-Dodecene, 1-chloro-, (5Z)- is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The (5Z) configuration of the double bond also influences its chemical behavior and interactions compared to its (5E) isomer or other halogenated derivatives.
Propriétés
Numéro CAS |
71673-24-0 |
|---|---|
Formule moléculaire |
C12H23Cl |
Poids moléculaire |
202.76 g/mol |
Nom IUPAC |
(E)-1-chlorododec-5-ene |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8H,2-6,9-12H2,1H3/b8-7+ |
Clé InChI |
JCUPTNHYJZXKIH-BQYQJAHWSA-N |
SMILES isomérique |
CCCCCC/C=C/CCCCCl |
SMILES canonique |
CCCCCCC=CCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)
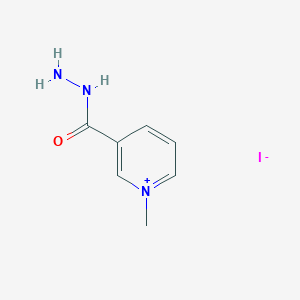


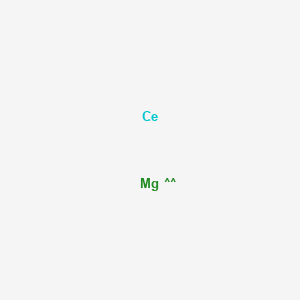
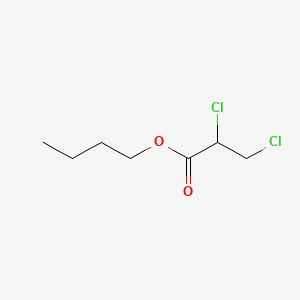
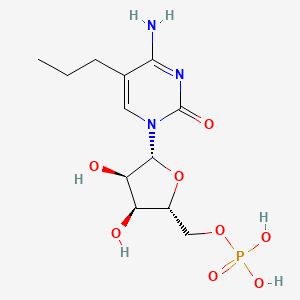

![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)
